molecular formula C18H22N2O4 B4070189 1-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid

1-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid

Cat. No. B4070189
M. Wt: 330.4 g/mol
InChI Key: GRRCUPXZCWIEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid transaminase (GABA-T). GABA-T is responsible for the degradation of the inhibitory neurotransmitter, GABA, in the brain. By inhibiting GABA-T, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. CPP-115 has shown promising results in preclinical studies as a potential treatment for various neurological and psychiatric disorders.

Mechanism of Action

CPP-115 works by inhibiting 1-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid, the enzyme responsible for the degradation of GABA in the brain. This leads to an increase in GABA levels, which enhances GABAergic neurotransmission. GABA is the primary inhibitory neurotransmitter in the brain and plays a crucial role in regulating neuronal excitability. By enhancing GABAergic neurotransmission, CPP-115 has been shown to have anticonvulsant, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase brain GABA levels in various preclinical models. This leads to enhanced GABAergic neurotransmission, which can have a variety of effects on neuronal excitability and behavior. CPP-115 has been shown to have anticonvulsant effects in animal models of epilepsy, as well as anxiolytic and antidepressant effects in models of anxiety and depression. Additionally, CPP-115 has been shown to reduce cocaine self-administration in rats, suggesting a potential use in the treatment of cocaine addiction.

Advantages and Limitations for Lab Experiments

One advantage of CPP-115 is its high potency and selectivity for 1-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid inhibition. This allows for precise modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. Additionally, CPP-115 has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.
One limitation of CPP-115 is its poor solubility in aqueous solutions, which can make dosing and administration challenging. Additionally, the effects of CPP-115 on GABAergic neurotransmission may vary depending on the brain region and neuronal subtype, which can complicate interpretation of results.

Future Directions

CPP-115 has shown promising results in preclinical studies as a potential treatment for various neurological and psychiatric disorders. Further research is needed to determine its efficacy and safety in clinical trials. Additionally, future studies could investigate the effects of CPP-115 on other neurotransmitter systems and brain regions, as well as its potential use in combination with other therapies. Overall, CPP-115 represents a promising avenue for the development of novel treatments for neurological and psychiatric disorders.

Scientific Research Applications

CPP-115 has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in various animal models. CPP-115 has also been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in rats. Additionally, CPP-115 has been studied for its potential use in the treatment of hepatic encephalopathy, a neurological complication of liver disease.

properties

IUPAC Name

1-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-11-3-4-14(12(2)9-11)20-16(21)10-15(17(20)22)19-7-5-13(6-8-19)18(23)24/h3-4,9,13,15H,5-8,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRCUPXZCWIEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid
Reactant of Route 2
1-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid
Reactant of Route 3
1-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid
Reactant of Route 4
1-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid
Reactant of Route 6
1-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid

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